molecular formula C17H30ClNSn B1418376 5-Chloro-2-(tributylstannyl)pyridine CAS No. 611168-63-9

5-Chloro-2-(tributylstannyl)pyridine

Cat. No. B1418376
CAS RN: 611168-63-9
M. Wt: 402.6 g/mol
InChI Key: MHSMAFNXVWZVOC-UHFFFAOYSA-N
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Description

“5-Chloro-2-(tributylstannyl)pyridine” is a chemical compound with the empirical formula C17H30ClNSn . It has a molecular weight of 402.59 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string representation of “this compound” is CCCC [Sn] (CCCC) (CCCC)c1ccc (Cl)cn1 . The InChI key is MHSMAFNXVWZVOC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid . It has a boiling point of 392.7ºC at 760 mmHg . The exact mass is 403.10900 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Synthesis of Oligopyridines : A study by Pabst and Sauer (1999) described the use of 5-Chloro-2-(tributylstannyl)pyridine in the synthesis of 4-stannyl-, 4-bromo-, and branched oligopyridines via cycloadditions and cross-coupling reactions under Stille conditions (Pabst & Sauer, 1999).

  • Electropolymerization : Krompiec et al. (2008) developed a catalytic system for coupling thienylstannanes with dibromopyridine, using this compound as an intermediate. This synthesis led to novel electropolymerizable compounds (Krompiec et al., 2008).

  • Optical Properties in Pyrimidines : Hadad et al. (2011) reported the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, exploring the role of this compound in affecting the optical absorption and emission properties of these compounds (Hadad et al., 2011).

Biochemical and Medicinal Applications

  • Antitumor Activity : Zhou et al. (2015) synthesized and studied the stereostructures of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers. These compounds, which could potentially be synthesized using derivatives of this compound, showed significant inhibition of PI3Kα kinase and exhibited varying anticancer activities (Zhou et al., 2015).

  • Fluorescent Probes for Mercury Ion : Shao et al. (2011) developed a one-pot synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, demonstrating the use of these compounds as efficient fluorescent probes for mercury ions. The synthesis process could incorporate this compound as a precursor or intermediate (Shao et al., 2011).

  • Drug Delivery Applications : Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, potentially using this compound derivatives for creating biologically relevant structures (Mattsson et al., 2010).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(tributylstannyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it is known to participate in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile, donating its stannyl group to form new carbon-carbon bonds. This interaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions, such as oxidation and reduction, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and toxicity, as well as its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

tributyl-(5-chloropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSMAFNXVWZVOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656780
Record name 5-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

611168-63-9
Record name 5-Chloro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 611168-63-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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